Hsd17B13-IN-77
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-77 is a novel inhibitor of the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 is considered a promising therapeutic approach for treating liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-77 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions for this compound are often proprietary and may be found in patent literature .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Hsd17B13-IN-77 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against HSD17B13 .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically intermediates that are further processed to yield the final inhibitor. These intermediates may include various functionalized derivatives that contribute to the compound’s overall activity and specificity .
Scientific Research Applications
Hsd17B13-IN-77 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity and inhibition of HSD17B13. In biology, it helps elucidate the role of HSD17B13 in lipid metabolism and liver diseases. In medicine, this compound is being investigated as a potential therapeutic agent for treating NAFLD, NASH, and other liver-related conditions. Industrial applications may include the development of new drugs and therapeutic strategies targeting HSD17B13 .
Mechanism of Action
Hsd17B13-IN-77 exerts its effects by binding to the active site of HSD17B13, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of 17-ketosteroids to 17-hydroxysteroids, disrupting the balance between less potent and more potent forms of estrogens and androgens. The molecular targets and pathways involved include the NAD(P)H/NAD(P)±dependent oxidoreductase activity of HSD17B13 and its role in lipid droplet biogenesis and metabolism .
Comparison with Similar Compounds
Hsd17B13-IN-77 is unique compared to other similar compounds due to its high specificity and potency in inhibiting HSD17B13. Similar compounds include other inhibitors of the HSD17B family, such as HSD17B1, HSD17B2, and HSD17B4 inhibitors. These compounds share structural similarities but differ in their target specificity and therapeutic applications. This compound stands out for its potential in treating liver diseases associated with HSD17B13 activity .
Properties
Molecular Formula |
C27H30F2N2O5S2 |
---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
2-fluoro-4-[[2-[2-fluoro-3-methyl-4-(4-propan-2-ylcyclohexyl)phenyl]-1,3-thiazol-4-yl]sulfonylamino]-5-methoxybenzoic acid |
InChI |
InChI=1S/C27H30F2N2O5S2/c1-14(2)16-5-7-17(8-6-16)18-9-10-19(25(29)15(18)3)26-30-24(13-37-26)38(34,35)31-22-12-21(28)20(27(32)33)11-23(22)36-4/h9-14,16-17,31H,5-8H2,1-4H3,(H,32,33) |
InChI Key |
FCSMECXNFUCTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C2=NC(=CS2)S(=O)(=O)NC3=C(C=C(C(=C3)F)C(=O)O)OC)C4CCC(CC4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.